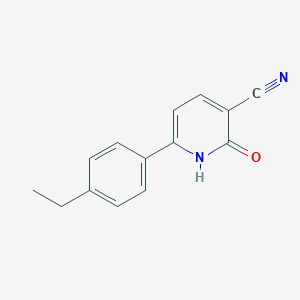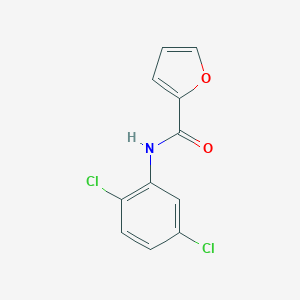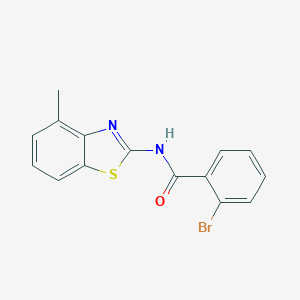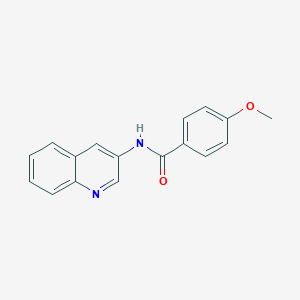
(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a hydrazone functional group, which is often used in organic synthesis due to its reactivity .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo oxidation reactions, and participate in various condensation and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide has potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation. It has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, it has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
The advantages of using (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide in lab experiments include its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. Its ability to inhibit the activity of various signaling pathways involved in cell growth and proliferation makes it a promising candidate for drug discovery. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.
将来の方向性
There are several future directions for research on (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.
合成法
The synthesis of (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves the reaction of 3-fluorobenzoyl hydrazine with 6-chloro-2-hydroxychromone in the presence of a base, followed by the addition of a carboxylic acid derivative. The reaction yields a yellow solid, which can be purified by recrystallization. The compound has been synthesized and characterized by various methods, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
特性
IUPAC Name |
(2E)-6-chloro-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-11-4-5-14-10(6-11)8-13(15(20)23)17(25-14)22-21-16(24)9-2-1-3-12(19)7-9/h1-8H,(H2,20,23)(H,21,24)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHIPYRVYIBLX-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/2\C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide](/img/structure/B420507.png)
![3-benzyl-7-[2-({4-nitrophenyl}hydrazono)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B420509.png)
![6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420510.png)
![Ethyl 2-({2-[bis(4-chlorophenyl)(hydroxy)acetyl]-1-phenylhydrazino}carbonyl)benzoate](/img/structure/B420511.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)

![2-[4-(2,4-Dichlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B420517.png)

![1-benzyl-5-[1-(4-chloroanilino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420523.png)


![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B420526.png)

